Disilanyl

Description

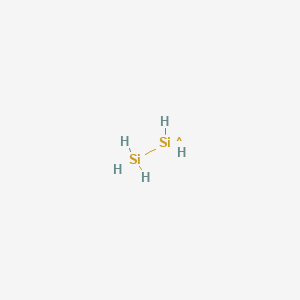

Structure

2D Structure

Propriétés

Numéro CAS |

73151-72-1 |

|---|---|

Formule moléculaire |

H5Si2 |

Poids moléculaire |

61.21 g/mol |

InChI |

InChI=1S/H5Si2/c1-2/h1H2,2H3 |

Clé InChI |

PDULIKUVYCXPGX-UHFFFAOYSA-N |

SMILES |

[SiH3][SiH2] |

SMILES canonique |

[SiH3][SiH2] |

Origine du produit |

United States |

Advanced Synthetic Methodologies for Disilanyl and Its Derivatives

Novel Synthetic Approaches to Disilanyl Skeletons, including this compound Dianions

The construction of the Si-Si bond, the core of the this compound skeleton, has traditionally relied on methods such as the Wurtz coupling of halosilanes using alkali metals. However, this approach often suffers from poor functional group tolerance. nih.gov More recent developments have introduced milder and more selective strategies.

Electrochemical methods have emerged as a general approach for synthesizing disilanes and oligosilanes from readily available chlorosilanes. nih.govchemrxiv.org This electroreductive coupling enables the efficient and selective generation of silyl (B83357) anion intermediates, which are challenging to access by other means. chemrxiv.orgresearchgate.net This method allows for the synthesis of various novel oligosilanes through heterocoupling and provides a modular synthesis for functionalized cyclosilanes. chemrxiv.orgresearchgate.net Compared to the Wurtz coupling, electrochemical methods offer milder conditions and improved chemoselectivity. nih.gov

This compound dianions, species containing a two-silicon chain with a formal -2 charge, represent highly reactive intermediates for constructing silicon frameworks. acs.org These dianions can be generated by the reduction of stable silylenes with alkali metals like Na/K or C8K. oup.comcdnsciencepub.com The resulting this compound dianions can be further derivatized by reaction with electrophiles such as hydroxy compounds or chlorotrimethylsilane. oup.com Another approach involves the reaction of silyl dianions with dichlorosilanes, which has been used for the synthesis of cyclohexasilanes with defined stereochemistry, although empirical screening of additives may be needed to minimize skeletal rearrangements. chemrxiv.org The preparation and reactions of polysilanyl anions and dianions have been a subject of research, demonstrating their utility in forming Si-Si bonds. acs.org

Functionalization and Derivatization Strategies for this compound and Oligosilane Systems

Functionalization and derivatization strategies allow for the modification of this compound and oligosilane systems, introducing new properties and enabling their incorporation into more complex molecular architectures. A wide repertoire for the synthesis of functionalized oligosilanes exists today. researchgate.net Both arylsilyl (Si-Ph) and hydrosilyl (Si-H) groups are valuable functionalities for further derivatization via Si-C or Si-H bond activation. nih.govchemrxiv.org

Synthesis of this compound-Bridged Architectures

Introducing Si-Si bonds into π-conjugated structures provides a method to tune their electrochemical and photophysical characteristics through σ–π conjugation. rsc.orgresearchgate.net Disilane-bridged molecules are recognized as functional organic materials. rsc.orgresearchgate.net Common synthetic approaches for creating disilane-bridged systems include salt elimination reactions, involving chlorosilanes with Grignard or organolithium reagents, and Pd-catalyzed Si-C coupling. rsc.orgresearchgate.net Salt elimination is a long-established method using accessible starting materials to produce symmetrical and unsymmetrical structures. rsc.org Pd-catalyzed silylation of aryl halides with hydrosilanes has also become a prevalent method for synthesizing functional silanes over the past three decades. rsc.org

Disilanylene-bridged linkers (‒SiR₂SiR₂‒) can extend conjugated systems via σ–π interaction, similar to C=C double bonds. mdpi.com However, the tetrahedral geometry at silicon and the substituents on Si, along with the rotatable Si-Si single bond, introduce steric features that can suppress intermolecular π…π interactions. mdpi.com Examples of this compound-bridged architectures include this compound macrocycles and disilane-bridged boron dipyrrolmethane (BODIPY)-based donor-sigma-acceptor (D–σ–A) architectures. rsc.orgdntb.gov.ua this compound double-pillared biscarbazole, synthesized via a one-pot procedure, exhibits a step-like structure in crystals and fluctuates rapidly in solution due to the wide angles of the two pillars. researchgate.net

Preparation of Bis(this compound) Platinum(II) Complexes

Transition metal complexes play a significant role in activating Si-Si σ bonds. Bis(organosilyl)-palladium(II) and -platinum(II) complexes can be synthesized by reacting disilanes with palladium(0)- and platinum(0)-isocyanide complexes. The reaction of a hydrosilane, (SiH₃)(SiMeBut₂), with [Pt(PEt₃)₄] and dcpe (Cy₂PCH₂CH₂PCy₂) afforded a bis(this compound) platinum(II) complex, [Pt{(SiH₂)(SiMeBut₂)}₂(dcpe)], which was characterized by single-crystal X-ray analysis. semanticscholar.orgresearchgate.net This complex is noted as a rare example of a silyl platinum(II) complex with two Si-Si single bonds. researchgate.net The synthesis involved successive oxidative addition of the Si-H bond to the Pt(0) center, dissociation of PEt₃, and reductive elimination of dihydrogen. researchgate.net This bis(this compound) platinum complex exhibits relatively higher thermal stability compared to analogous complexes. researchgate.net

Synthesis of Silyl- and this compound-BODIPYs via Catalytic Dehalosilylation

Silyl- and this compound-BODIPYs can be synthesized through transition-metal-catalyzed dehalosilylation of iodo-BODIPYs. researchgate.netresearchgate.netnih.gov A facile method utilizes a Pd(P(t-Bu)₃)₂/Et₃N/toluene system for this transformation. researchgate.netnih.gov This straightforward method allows for the synthesis of various mono- and bis-silyl-BODIPYs, as well as mono- and bis-disilanyl-BODIPYs. researchgate.netnih.gov Silyl- and this compound-substitution significantly alters the spectroscopic properties of the BODIPY core. researchgate.netnih.gov Silyl-BODIPYs show remarkably enhanced fluorescence quantum yields, while this compound-BODIPYs exhibit red-shifted emission spectra due to effective σ(SiSi)-π(BODIPY) conjugation. researchgate.netnih.gov

Generation of this compound-Containing Ligands for Transition Metal Complexes

This compound groups can be incorporated into ligands for transition metal complexes, influencing their electronic and steric properties and impacting catalytic activity. nih.govnih.govcsic.es Transition metal complexes with silyl ligands are important intermediates in catalytic silylation reactions. nih.gov The oxidative addition of Si-H bonds to transition metals is a common method for generating transition metal-group 14 element complexes, including those with silyl ligands. rsc.org The chemistry of transition-metal complexes with multidentate organosilyl ancillary ligands, characterized by their strong σ-donor character and the high trans-effect of the silyl group, has grown considerably. csic.es this compound-containing ligands can be designed to coordinate to metal centers, leading to novel complexes with potential applications in catalysis. For instance, a disilane-bridged bispyridine ligand has been synthesized and used to form dinuclear and octanuclear copper(I) iodide complexes. mdpi.com These complexes show photoluminescence, demonstrating the influence of the this compound linker on the complex's properties. mdpi.com

Atom-Economical and Sustainable Synthetic Routes for this compound Precursors

The development of synthetic strategies that maximize the incorporation of reactant atoms into the final product, thereby minimizing waste, is a core principle of atom economy and sustainable chemistry. wikidata.orgfishersci.dk In the context of silicon chemistry, this involves exploring alternatives to traditional methods that may produce significant byproducts.

Electrochemical Methods for Oligosilane Synthesis

Electrochemical methods have emerged as a promising avenue for the synthesis of disilanes and oligosilanes via the reductive activation of readily available chlorosilanes. nih.govwikipedia.orgeasychem.org This approach offers milder reaction conditions and improved chemoselectivity compared to traditional techniques like Wurtz coupling, which often require the handling of hazardous alkali metals. nih.govwikipedia.orgeasychem.orgwikipedia.org

The electrochemical strategy facilitates the efficient and selective generation of silyl anion intermediates, which are challenging to obtain through other synthetic routes. nih.govwikipedia.orgeasychem.org This enables the synthesis of a variety of novel oligosilanes, including both linear and cyclic structures, some of which are functionalized. nih.govwikipedia.orgeasychem.org

Research findings highlight the versatility of this electrochemical approach. For instance, it has been demonstrated as a general method for synthesizing a diverse array of disilanes and oligosilanes from chlorosilanes. wikipedia.org The method can be applied in an undivided cell format. nih.gov In some reported instances of electrochemical coupling of polychlorosilanes, yields of products have been obtained up to 90%. wikipedia.org Selectivity for cross-coupling versus homocoupling has also been observed, with ratios exceeding 20:1 in certain cases. nih.gov Computational studies have provided insights into the reaction mechanism, supporting an electrochemically driven radical-polar crossover pathway. nih.govwikipedia.orgeasychem.org This modular strategy is anticipated to be applicable to the synthesis of other structurally distinct cyclic silicon-containing compounds. wikipedia.org

While earlier electrochemical methods for disilane (B73854) synthesis, particularly from the late 1970s, were often limited to alkyl-substituted disilanes and sometimes relied on hazardous electrode materials, more recent developments aim to broaden the scope and improve the sustainability of these processes. wikipedia.org

Formation of this compound and Trisilanyl Ions

The study of this compound (Si₂H₅⁺) and trisilanyl (Si₃H₇⁺) ions is primarily conducted in the gas phase, often utilizing techniques such as mass spectrometry. fishersci.atatamanchemicals.comnih.govnih.gov Mass spectrometry is a powerful analytical tool that measures the mass-to-charge ratio of ions, enabling their identification and characterization. atamanchemicals.comnih.govnih.gov

Gas-phase ion chemistry is a field dedicated to studying the behavior of ions and molecules in the gas phase, frequently employing mass spectrometry to investigate reaction kinetics and thermodynamics. nih.govnih.govcharchem.org The formation of this compound and trisilanyl ions has been a subject of investigation within this field. fishersci.at Techniques such as collision-induced dissociation (CID), where molecular ions collide with neutral gas molecules to induce fragmentation, are commonly used in mass spectrometry to study the structure and reactivity of gas-phase ions. atamanchemicals.comnih.govnih.govcharchem.org

Mechanistic Investigations of Disilanyl Reactivity

Fundamental Reaction Pathways of the Si-Si Bond in Disilanyl

The reactivity of the Si-Si bond in this compound compounds is central to their chemical behavior. This bond can undergo various transformations, including cleavage, formation, and participation in rearrangement processes.

Cleavage and Formation of Si-Si Bonds in this compound Systems

The cleavage and formation of Si-Si bonds are fundamental processes in silicon chemistry. Si-Si bond cleavage can be induced by various reagents and conditions, including transition metals, nucleophiles, and electrophiles. For instance, strained disilanes are noted for their reactivity due to the inherent strain in their Si-Si bonds rsc.org. Transition metal complexes can activate the Si-Si bond, leading to its scission and subsequent reaction. The formation of Si-Si bonds is crucial for synthesizing disilanes and polysilanes, often achieved through reductive coupling reactions of silyl (B83357) chlorides or electrochemical methods nih.govchemrxiv.org.

Intermolecular and Intramolecular Rearrangements of this compound Skeletons

This compound compounds can undergo skeletal rearrangements, both intermolecular and intramolecular. These rearrangements often involve the migration of silyl groups. Studies on oligosilanes have shown that Lewis acid-induced skeletal rearrangement reactions can occur, with density functional theory calculations indicating the significant role of attractive dispersion forces between neighboring trimethylsilyl (B98337) groups in driving these rearrangements acs.org. Intramolecular rearrangements, such as the γ-silylation of allylic this compound ethers, have also been observed in transition metal-catalyzed reactions thieme-connect.de.

Oxidative Addition and Reductive Elimination Reactions Involving this compound

Oxidative addition and reductive elimination are key mechanistic steps in many transition metal-catalyzed reactions of disilanes. Oxidative addition involves the insertion of a metal into the Si-Si bond, increasing the oxidation state and coordination number of the metal center libretexts.orgwikipedia.orglibretexts.org. This process is often the initial step in reactions that lead to the cleavage of the Si-Si bond. Reductive elimination, the reverse of oxidative addition, results in the formation of a Si-Si bond and a decrease in the metal's oxidation state and coordination number libretexts.orgwikipedia.orglibretexts.org. The reversibility of Si-Si bond activation through oxidative addition-reductive elimination has been evidenced in bis(silyl)-exchange reactions . For example, the reaction of halodisilanes with Pt(PEt₃)₃ can lead to the cleavage of the Si-Si bond via oxidative addition, forming bis(silyl)platinum complexes oup.com.

Nucleophilic and Electrophilic Activation of this compound Substrates

This compound compounds can be activated by both nucleophilic and electrophilic species. Nucleophilic attack on a silicon atom within a disilane (B73854) can lead to Si-Si bond cleavage. This is particularly relevant for disilanes with electron-withdrawing substituents that increase the partial positive charge on the silicon atoms, making them more susceptible to nucleophilic attack uvic.ca. Conversely, electrophilic activation can occur, where an electrophile interacts with the electron-rich Si-Si bond, potentially initiating cleavage or rearrangement pathways. The Si-Si σ bond's high HOMO energy level contributes to its susceptibility to electrophilic attack nih.gov.

Transition Metal-Catalyzed Transformations of this compound Compounds

Transition metal catalysis plays a crucial role in the transformations of this compound compounds, enabling a wide range of reactions, including bond formation, cleavage, and functionalization acs.orgrsc.orgmdpi.com. The ability of transition metals to activate the relatively inert Si-Si bond is key to these catalytic cycles rsc.org.

Palladium-Catalyzed Reactions of this compound Compounds

Palladium catalysts are particularly effective in mediating reactions involving disilanes oup.comontosight.aiamericanelements.com. Palladium-catalyzed reactions of this compound compounds include disilylation reactions, where disilanes add across multiple bonds like alkynes and alkenes rsc.orgznaturforsch.com. These reactions often proceed through oxidative addition of the Si-Si bond to the palladium center, followed by insertion of the unsaturated substrate and subsequent reductive elimination. The stereochemistry of the products in these reactions can be influenced by the nature of the this compound compound and the reaction conditions znaturforsch.comresearchgate.net. Palladium catalysis has also been employed in intramolecular cyclization reactions involving this compound-substituted substrates rsc.org.

Table 1: Examples of Disilanes and their PubChem CIDs

| Compound Name | PubChem CID |

| Disilane | 74123 |

| Pentamethyldisilane | 136637 |

| 1,2-Dichlorotetramethyldisilane | 78094 |

Table 2: Dissociation Energies of Selected Bonds

| Bond | Approximate Dissociation Energy (kJ/mol) | Source |

| Si-Si | 220-300 | rsc.orgnih.gov |

| Si-H | ~377 | rsc.org |

Table 3: Palladium-Catalyzed Reactions of this compound Compounds

| Reaction Type | Unsaturated Substrate | Key Intermediate (Proposed) | Stereoselectivity | Source |

| Disilylation | Alkynes | Bis(silyl)palladium complex | Often cis | rsc.org |

| Disilylation | Alkenes | Bis(silyl)palladium complex | Can vary | znaturforsch.comresearchgate.net |

| Intramolecular Cyclization | Alkynes | Palladium intermediate | High | rsc.org |

Nickel-Catalyzed Reactions Involving this compound Species

Nickel catalysis has emerged as a powerful tool for mediating reactions involving organosilicon compounds, including those containing this compound moieties. Studies have investigated nickel-catalyzed reactions of this compound-substituted enynes and acetylenes. ku.edunii.ac.jp Additionally, nickel catalysts have been employed in transformations of this compound propargyl ethers, leading to the formation of silylallenes. thieme-connect.com While specific detailed mechanisms for these this compound reactions are subjects of ongoing research, the broader understanding of nickel catalysis, including processes like oxidative addition and reductive coupling, provides a framework for postulating potential pathways. nih.gov Nickel's ability to engage in one-electron processes and facilitate radical mechanisms is also a relevant consideration in some catalytic cycles. nih.gov

Ruthenium-Catalyzed Isomerization of this compound Analogues

Ruthenium catalysts have been shown to effect the isomerization of this compound analogues. A notable example is the unexpected cis,cis to trans,trans isomerization of a this compound analogue of 1,5-cyclooctadiene, specifically 1,1,2,2,5,5,6,6-octamethyl-1,2,5,6-tetrasilacycloocta-3,7-diene. uh.eduresearchgate.net This transformation is catalyzed by a dimeric ruthenium(II) alkylidene complex and can also be promoted by ruthenium(II) hydride complexes such as chlorohydridotris(triphenylphosphine)ruthenium(II) and dihydridotetrakis(triphenylphosphine)ruthenium(II). uh.edu Kinetic studies on the isomerization of 1,1,2,2,5,5,6,6-octamethyl-1,2,5,6-tetrasilacycloocta-3,7-diene have indicated that the trans,trans isomer is more labile than the cis,cis isomer under the reaction conditions. uh.edu The mechanism is suggested to involve a ruthenium(II) hydride as the active catalytic species. uh.edu

Proposed Catalytic Mechanisms in this compound Chemistry

Proposed catalytic mechanisms in this compound chemistry often involve the activation or cleavage of the Si-Si bond. In transition-metal-catalyzed reactions, steps such as oxidative addition of the Si-Si bond to the metal center are frequently proposed initiation steps. For instance, in palladium-catalyzed disilylation reactions, a mechanism involving oxidative addition of a Si-Si bond to a palladium species, followed by a 1,2-migration, has been suggested for the formation of (this compound)(silyl)palladium intermediates. rsc.org Similarly, in the photolysis of trisilanyl complexes catalyzed by ruthenium and iron, a mechanism involving 1,2-migration of a methoxythis compound group to the metal center has been proposed. acs.org The rupture of this compound fragments is a documented process in organic chemistry, suggesting that Si-Si bond cleavage can be a key step in catalytic transformations involving these species. uvic.ca The specific mechanism is highly dependent on the metal catalyst, ligands, and the nature of the this compound compound.

Radical Chemistry and Photochemistry of this compound Species

This compound species participate in radical reactions and exhibit interesting photochemical behavior. The presence of the Si-Si bond influences the electronic structure and excited-state properties of molecules containing the this compound group. For example, the substitution of a this compound group into phenyl or naphthyl species significantly affects their photochemical and photophysical behavior. rsc.org The photochemical reaction of naphthyldisilanes has been shown to originate from an intramolecular charge-transfer state. rsc.org

Studies on the photochemistry of 1-aryl-4-(pentamethylthis compound)-1,3-butadiynes have revealed the formation of transient zwitterionic species through intramolecular electron transfer from the this compound group to an electron-withdrawing group like the nitro group in the triplet excited state. researchgate.netacs.org Irradiation can lead to C-Si bond cleavage from these transient species. researchgate.netacs.org this compound compounds have also been explored as radical-based reagents. researchgate.net Photochemical decomposition involving reductive elimination of disilane has been observed in this compound Mn-compounds. whiterose.ac.ukwhiterose.ac.uk The photochemistry of 2-disilanyl-1,4-benzoquinones has also been investigated, highlighting the interplay between this compound groups and quinone systems under irradiation, potentially involving radical intermediates. researchgate.net

Kinetic and Thermodynamic Studies of this compound Reactions

Kinetic and thermodynamic studies provide valuable information about the rates and equilibrium of reactions involving this compound species, helping to elucidate reaction pathways and determine favored products under different conditions. While comprehensive kinetic and thermodynamic data for a wide range of this compound reactions are distributed across various specific studies, some examples illustrate the application of these principles.

In the ruthenium-catalyzed isomerization of the this compound analogue of 1,5-cyclooctadiene, kinetic studies were performed using 1H NMR spectroscopy to monitor the reaction progress and compare the lability of the cis,cis and trans,trans isomers. uh.edu These studies indicated that the trans,trans isomer is more labile under the isomerization conditions. uh.edu For the photochemical reactions of disilanylnaphthalenes, activation parameters for the photochemical reaction have been determined, providing insights into the energy requirements and transition states of these light-induced transformations. rsc.org

The general concepts of kinetic and thermodynamic control are applicable to this compound chemistry, where reaction conditions such as temperature can influence whether the product distribution is determined by the relative rates of formation (kinetic control) or the relative stability of the products (thermodynamic control). libretexts.orgwikipedia.org However, specific detailed kinetic and thermodynamic parameters (e.g., rate constants, activation energies, enthalpy, and entropy changes) are typically reported within individual research articles focusing on particular this compound reactions.

Advanced Spectroscopic and Structural Elucidation of Disilanyl Compounds

High-Resolution Vibrational Spectroscopy (e.g., Raman, FT-IR) for Probing Conformational Isomerism and Bonding in Disilanyl Derivatives

Vibrational spectroscopy, including Raman and Fourier-Transform Infrared (FT-IR) spectroscopy, is a powerful tool for investigating the molecular vibrations of this compound compounds. These vibrations are sensitive to the molecular geometry, bond strengths, and the presence of different conformers. Studies on this compound cyanide have utilized both infrared and Raman spectroscopy to assign normal modes based on band contours, depolarization ratios, and group frequencies. aip.org These techniques, applied to the solid and liquid phases, provide insights into the vibrational characteristics of the Si-Si and Si-C bonds within the this compound framework. aip.org The infrared and Raman spectra of solid this compound cyanide-d0 and -d5 have been recorded, contributing to a comprehensive understanding of their vibrational behavior. aip.org

Multi-Nuclear Magnetic Resonance Spectroscopy (e.g., 29Si, 1H, 13C NMR) for Elucidating Electronic Environments and Connectivity in this compound Structures

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly multi-nuclear approaches involving 1H, 13C, and 29Si nuclei, is indispensable for determining the electronic environments and connectivity within this compound structures. 1H NMR spectroscopy is used to study the formation of complex triple mixed hydrides when this compound- and disilyl-phosphine react with diborane, confirming their structures and allowing for comparisons of spectral features before and after adduct formation. rsc.org Specific deuteriation experiments in 1H NMR can indicate hydrogen exchange processes within these compounds. rsc.org

29Si NMR spectroscopy is particularly valuable as it directly probes the silicon atoms in the this compound backbone. This technique can be used to benchmark the covalency in s- and f-block metal-silicon bonds in silanide (B1217022) complexes, which are related to this compound species. nih.gov Studies have shown a wide range of 29Si NMR isotropic chemical shifts depending on the metal center, and correlations have been found between these shifts and measures of bond covalency derived from theoretical calculations. nih.gov

13C NMR spectroscopy provides information about the carbon atoms attached to the silicon centers in substituted disilanes. Solid-state 13C NMR spectra of disilane (B73854) derivatives can reveal the absence of symmetry elements like a mirror plane or center of inversion in the solid-state molecular structure based on the distinct signals observed for different carbon environments. researchgate.net DEPT (Distortionless Enhancement by Polarization Transfer) experiments in 13C NMR help in distinguishing carbon nuclei based on the number of attached protons (CH, CH2, CH3). magritek.com

NMR spectroscopy in general is a key technique for characterizing organosilicon compounds, including those with Si-Si bonds. researchgate.net It is used for the characterization of various silicon-containing poly-Lewis acids, providing insights into their structure and composition. researchgate.net

X-ray Diffraction Studies on this compound Single Crystals: Analyzing Bond Lengths, Angles, and Intermolecular Interactions

X-ray diffraction is a fundamental technique for determining the precise three-dimensional structure of crystalline compounds, including this compound derivatives. This method allows for the accurate measurement of bond lengths, bond angles, and the analysis of intermolecular interactions within the crystal lattice. While attempts to obtain suitable single crystals for X-ray diffraction of certain disilane derivatives have sometimes failed, X-ray diffraction has been successfully applied to determine the molecular structures of various related silicon-containing compounds, such as alkynylsilanes and bis(trimethylstannyl)ethyne. researchgate.net The technique provides crucial data for understanding the solid-state conformation and packing of molecules. researchgate.net Analysis of X-ray diffraction data contributes to understanding the structural parameters that influence the physical and chemical properties of this compound compounds.

Gas-Phase Electron Diffraction and Microwave Spectroscopy for this compound Molecular Geometry (if applicable)

Gas-phase electron diffraction and microwave spectroscopy are techniques specifically suited for determining the molecular geometry of compounds in the gas phase, free from intermolecular forces present in condensed phases. Microwave spectroscopy has been successfully applied to study the rotational spectra of this compound fluoride (B91410) (Si2H5F) and this compound iodide (H3SiSiH2I), providing information about their rotational constants and molecular structure. aip.orgresearchgate.net Analysis of the microwave spectra of this compound fluoride has allowed for the determination of its internal barrier to rotation. aip.org For this compound cyanide, microwave spectroscopy provided rotational constants and structural parameters such as Si-Si, Si-C, and C≡N bond lengths, and the SiSiC bond angle. aip.org Electron diffraction has been used to study the molecular structures of related silicon hydrides like disilane in the gas phase, yielding precise bond lengths and angles. researchgate.net These gas-phase techniques are valuable for understanding the intrinsic molecular geometry and flexibility of this compound compounds.

Advanced Mass Spectrometry Techniques for Mechanistic Studies of this compound Compounds

Advanced mass spectrometry techniques are powerful tools for identifying and characterizing this compound compounds and studying their reaction mechanisms. Mass spectrometry is used in conjunction with gas chromatography (GC-MS) for the analysis of reaction mixtures containing silicon-containing compounds. rsc.org It is employed to determine the exact mass and fragmentation patterns of this compound derivatives, aiding in their identification and structural confirmation. Mass spectrometry, along with multinuclear NMR and elemental analysis, is used to characterize synthesized silicon-containing poly-Lewis acids. researchgate.net Furthermore, mass spectrometry can be utilized in mechanistic studies to identify intermediates and products, providing insights into the reaction pathways of this compound compounds. alfa-chemistry.com Specifically, mass spectrometry techniques can be applied to study the reaction mechanisms of organodisilanes. alfa-chemistry.com

Computational and Theoretical Studies of Disilanyl Systems

Computational Modeling of Disilanyl Reaction Mechanisms and Transition States

Computational modeling is essential for understanding the mechanisms of reactions involving this compound species and for identifying the transition states that govern reaction rates and pathways mit.edudiva-portal.org. These studies often involve calculating the potential energy surface for a reaction, locating minima (reactants and products) and saddle points (transition states).

For the this compound radical (Si₂H₅•), ab initio molecular-orbital calculations have been used to investigate the kinetics and mechanisms of its thermal decomposition and related reverse bimolecular reactions researchgate.netnycu.edu.tw. These studies aim to understand how the radical breaks down into smaller silicon hydrides and how these smaller species might react to form the this compound radical researchgate.netnycu.edu.tw. Computational methods can predict the lowest energy pathways and the energy barriers associated with transition states, providing crucial information for modeling chemical processes, such as those occurring in plasma-enhanced chemical vapor deposition (PECVD) researchgate.net.

Computational studies have also explored the reactions of silyl (B83357) radicals, which can lead to the formation of this compound radicals as secondary products researchgate.netresearchgate.net. DFT calculations have been employed to study the mechanisms and energetics of such radical reactions researchgate.netresearchgate.netnih.gov.

Intrinsic Reaction Coordinate (IRC) Studies for this compound Transformations

Intrinsic Reaction Coordinate (IRC) calculations are a computational technique used to trace the minimum energy pathway connecting a transition state to the corresponding reactants and products on a potential energy surface rowansci.comscm.comuni-muenchen.de. For this compound transformations, IRC studies are valuable for confirming that an identified transition state links the correct initial and final states and for gaining detailed insights into the reaction mechanism rowansci.comfaccts.de.

By following the IRC, researchers can visualize the structural changes that occur during a reaction and understand the nature of the transition state more thoroughly rowansci.comuni-muenchen.de. This involves calculating the energy and gradient at points along the reaction path, starting from the transition state geometry and moving downhill towards the reactant and product valleys rowansci.comscm.comuni-muenchen.de. IRC studies complement transition state searches by providing a complete picture of the reaction pathway kyoto-u.ac.jp.

Prediction of Spectroscopic Parameters for this compound Derivatives through Quantum Chemistry

Quantum chemistry methods are powerful tools for predicting spectroscopic parameters of molecules, including this compound derivatives. These predictions can aid in the interpretation of experimental spectra and provide information about molecular structure and properties.

DFT calculations, for instance, can be used to compute infrared and Raman spectra by calculating vibrational frequencies and intensities researchgate.netresearchgate.net. These predicted spectra can then be compared with experimental data to confirm structural assignments and understand vibrational modes researchgate.net. For substituted disilanes, quantum chemical calculations can predict how different substituents affect vibrational frequencies and intensities researchgate.netresearchgate.net.

Furthermore, computational methods can predict parameters relevant to electronic spectroscopy, such as absorption and emission wavelengths, by calculating electronic transitions researchgate.netrsc.org. The influence of electronic phenomena like σ-π conjugation on these spectroscopic properties can be investigated computationally, helping to explain observed shifts in spectra researchgate.netrsc.org.

Theoretical Insights into the Stability and Reactivity of this compound Oligomers and Polymers

Theoretical and computational studies play a crucial role in understanding the intrinsic properties, stability, and reactivity of this compound oligomers and polymers, complementing experimental investigations. These studies often employ quantum mechanical methods, such as density functional theory (DFT) and ab initio calculations, to explore geometries, electronic structures, and reaction pathways. acs.orgacs.orgresearchgate.net

Computational studies on ladder polysilanes, a class of polysilanes where two polysilane chains are connected by bridging Si-Si σ bonds, have provided insights into their structural and electronic properties. acs.orgacs.org These studies have examined parent ladder polysilanes with varying numbers of cyclotetrasilane (B14331914) rings (n = 0-7) and their methyl- and silyl-substituted derivatives. acs.orgacs.org Calculations indicate that the parent ladder polysilanes exhibit puckered four-membered rings for smaller values of n (0-3, 5) and nearly planar rings for larger values (4, 6, 7), resulting in non-twisted structures. acs.orgacs.orgresearchgate.net In contrast, methyl- and silyl-substituted ladder polysilanes tend to have twisted four-membered rings, leading to a helical ladder structure, which aligns with experimental observations for isopropyl-substituted analogues. acs.orgacs.orgresearchgate.net

The electronic properties of ladder polysilanes, as revealed by theoretical studies, are found to be similar to those of oligosilanes with a comparable number of Si-Si σ bonds. acs.orgacs.orgresearchgate.net A significant finding is the decrease in the HOMO-LUMO gap with increasing chain length. acs.orgacs.orgresearchgate.net For instance, the gap is approximately 3.4 eV for n=7 and is extrapolated to be in the semiconductor range (2.3-2.7 eV) in the polymeric limit, which is considerably smaller than the calculated gap of 4.7 eV for regular polysilanes. acs.orgacs.orgresearchgate.net This trend is consistent with experimental UV-vis spectroscopy data, which show a red shift in the lowest energy transitions as the ladder structure is elongated. acs.orgacs.org

Theoretical studies also explore the potential for doping effects on the structural and electronic properties of ladder polysilanes. researchgate.net Investigations using DFT have examined the impact of substituting isoelectronic atoms or heteroatoms. researchgate.net For example, theoretical results suggest that boron-doped ladderanes and 1,2-phosphorus-doped silaladderanes exhibit noticeable bent conformations, while nitrogen-doped and phosphorus-doped ladderanes and silaladderanes largely maintain their relatively straight ladder shapes. researchgate.net

The thermal decomposition of silanes, including disilanes (Si₂H₆), has been extensively studied using both theoretical and experimental methods. researchgate.net Theoretical approaches, often employing methods like RRKM (Rice-Ramsperger-Kassel-Marcus), have investigated the elementary homogeneous reactions involved. researchgate.net The reaction Si₂H₆ → SiH₄ + SiH₂ is identified as a common and significant decomposition pathway for excited disilane (B73854) molecules. researchgate.net These studies contribute to understanding the kinetics and mechanisms of silane (B1218182) pyrolysis, which can lead to the formation of higher-order silanes and silicon deposition. researchgate.net

The stability and degradability of polymers, including silicon-based polymers like polysilanes, are critical aspects investigated theoretically. researchgate.net Computational methods can help predict polymer behavior and optimize properties. mdpi.com For polysilanes, the presence of a crystalline phase has been suggested to potentially enhance stability and reduce degradability, possibly due to energy trapping in ordered regions. researchgate.net Theoretical studies on the thermal degradation behavior and kinetic parameters of different polysilanes, such as polydimethylsilane (PDMS), polydiphenylsilane (PDPS), and polymethylphenylsilane (PMPS), have shown that PDPS exhibits higher thermal stability compared to PDMS and PMPS. researchgate.net

Theoretical calculations are also used to study the electronic structure and σ-bond electron delocalization in oligosilanes. dntb.gov.uaresearchgate.net By examining molecular orbitals, researchers can assess the degree of delocalization along the silicon backbone. researchgate.net As the chain length of polysilanes increases, the energy difference between the σ HOMO and σ* LUMO tends to decrease. researchgate.net

Computational methodologies, such as molecular dynamics (MD) simulations and quantum mechanics/molecular mechanics (QM/MM) approaches, are employed to investigate the interactions within polymer matrices and with other substances, providing insights into stability and reactivity. mdpi.com These methods can elucidate how different components interact within a polymer structure, aiding in the design of materials with enhanced stability. mdpi.com

| Property | Observation/Trend in Theoretical Studies (this compound Oligomers/Polymers) | Relevant Oligomer/Polymer Type |

| Four-membered ring geometry | Puckered for shorter chains, nearly planar for longer chains | Ladder polysilanes (parent) |

| Overall structure | Non-twisted for parent, helical for substituted | Ladder polysilanes |

| HOMO-LUMO Gap | Decreases with increasing chain length | Ladder polysilanes, Oligosilanes |

| Electronic Properties | Similar to oligosilanes with comparable Si-Si bonds | Ladder polysilanes |

| Thermal Stability | Varies with substituents (e.g., PDPS > PDMS, PMPS) | Polysilanes |

| σ-bond delocalization | Present and chain-length dependent | Oligosilanes, Polysilanes |

Applications and Advanced Materials Precursors Based on Disilanyl Chemistry

Disilanyl as a Precursor for the Synthesis of Silicon-Based Polymers and Ceramics

This compound compounds serve as key precursors in the synthesis of silicon-based polymers, such as polysilanes, and preceramic polymers, which can be subsequently converted into silicon carbide (SiC) or silicon nitride (Si₃N₄) ceramics. The Si-Si bond in disilanes allows for chain extension and the formation of polymeric backbones containing silicon atoms. ontosight.ai The controlled pyrolysis of these silicon-containing polymers yields ceramic materials with desirable properties. Research has explored the pyrolysis of poly(methylsiladiazane), a silicon carbonitride precursor, highlighting the role of silicon-nitrogen and silicon-carbon bonds in the formation of ceramic products. acs.org

Role of this compound in Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) for Silicon-Containing Films

This compound compounds are utilized as precursors in CVD and ALD processes for depositing silicon-containing thin films, including amorphous silicon, silicon nitride (SiNₓ), silicon oxynitride, and silicon oxide films. osti.govgoogle.comepo.orggoogle.com The presence of the Si-Si bond in disilane (B73854) precursors can influence the film growth rate and properties. avsconferences.org

In CVD, a vaporized form of the this compound precursor is passed over a heated substrate, where it reacts to form the desired film. google.comepo.org Plasma-enhanced CVD (PECVD) can also be employed, where the precursor is reacted in a plasma field to generate reactive species that then deposit on the substrate. google.comepo.orgcapes.gov.br

ALD, a technique known for its ability to produce highly conformal and precisely controlled thin films, also benefits from the use of this compound precursors. The process typically involves sequential pulses of the precursor and a coreactant onto the substrate surface. google.comepo.org Disilanes containing one or more Si-Si bonds have been reported to improve growth-per-cycle (GPC) rates in ALD of silicon-based dielectric films. avsconferences.org

Tris(this compound)amine as a Precursor for Silicon Nitride Films

Tris(this compound)amine (TDSA) is a notable example of a this compound-amine precursor used for the deposition of silicon nitride (SiNₓ) films, particularly via plasma-enhanced atomic layer deposition (PEALD). avsconferences.orgresearchgate.netrsc.orgscilit.com TDSA is a chlorine- and carbon-free precursor, which is advantageous for minimizing impurities in the deposited films. researchgate.netrsc.org

Studies have shown that TDSA can enable high growth rates and produce SiNₓ films with high wet etch resistance at low temperatures (<300 °C) in PEALD processes. researchgate.netrsc.org This improved performance compared to other silylamine precursors like trisilylamine (B1208238) (TSA) is attributed to factors such as the higher surface reactivity of TDSA, weaker Si-N bonds, higher molecular polarity, and the presence of reactive Si-Si bonds within the molecule. researchgate.netrsc.org The abundance of silicon in films grown using TDSA may contribute to their lower wet etch rate. researchgate.net

TDSA contains at least one Si-N bond, allowing it to be used to form silicon nitride films, potentially even without an additional nitrogen precursor, although a nitrogen precursor can be used to enrich the nitrogen content. google.comepo.org

This compound Fragments in Homogeneous and Heterogeneous Catalysis

This compound fragments play a role in both homogeneous and heterogeneous catalysis, often involving the activation or transformation of the Si-Si bond. This compound compounds can act as ligands in transition metal complexes, influencing the catalytic activity and selectivity of these systems. researchgate.net

Metal-catalyzed reactions involving disilanes are utilized in various transformations, including silylation reactions and coupling reactions. ontosight.airsc.orgresearchgate.net For instance, transition metal-catalyzed dehalosilylation of iodo-BODIPYs using a Pd catalyst and disilanes has been reported for the synthesis of silyl- and this compound-BODIPYs. researchgate.netnih.gov The reactivity of disilanes in the presence of catalysts can be exploited for the formation of new Si-C and Si-heteroatom bonds.

Utilization of this compound in the Development of New Silicon Reagents for Organic Synthesis

This compound compounds are valuable reagents and intermediates in organic synthesis, enabling the introduction of silicon functionalities into organic molecules. ontosight.ai Their reactivity, particularly the cleavage of the Si-Si bond, can be harnessed for various synthetic transformations.

This compound groups can serve as synthetic equivalents for other functional groups, such as the hydroxyl group. thieme-connect.com For example, this compound groups can be converted to hydroxyl groups through a sequence involving treatment with tetrabutylammonium (B224687) fluoride (B91410) (TBAF) followed by oxidation. thieme-connect.com

Disilanes are employed as silicon sources in disilylation reactions, which involve the addition of a Si-Si bond across unsaturated systems like alkynes or alkenes. rsc.org Transition metal catalysts, such as palladium complexes, are often used to promote these reactions. rsc.orgresearchgate.net Intramolecular bis-silylation of alkenes tethered to this compound groups has been demonstrated, providing a new method for the stereoselective dihydroxylation of olefins after subsequent oxidation. researchgate.net

Applications in Advanced Silicon Chemistry and Material Science

This compound chemistry contributes significantly to the broader fields of advanced silicon chemistry and material science, extending beyond polymers and thin films to encompass novel molecular architectures and functional materials. ontosight.ainih.gov The unique electronic and structural properties imparted by the Si-Si bond in this compound units are leveraged in the design of new materials with tailored properties. nih.gov

Disilane-bridged molecular architectures are emerging as functional organic materials with potential applications in areas such as molecular electronics, nonlinear optics, and stimuli-responsive materials. nih.gov The this compound linker can modulate the structure and electrical properties of these materials. nih.gov

This compound Macrocycles in Soft Crystalline Materials

The incorporation of this compound units into macrocyclic structures has led to the development of soft crystalline materials with interesting properties, such as thermosalience. researchgate.net The anisotropic deformation of the this compound architecture within the crystal lattice can be responsible for the observed mechanical responses to stimuli like heat. researchgate.net These macrocycle-based soft crystals represent a promising area in the design of smart materials.

This compound Derivatives in Optoelectronic Materials

This compound derivatives, characterized by the presence of the Si-Si bond, have attracted interest in the field of optoelectronic materials due to the unique electronic properties conferred by the silicon-silicon sigma bond. These properties include σ electron delocalization, low ionization potentials, and polarizable electronic structure, which can facilitate σ–π interaction when combined with conjugated systems. researchgate.net The integration of this compound units into organic molecules and polymers can modulate their electronic and structural characteristics, making them suitable for applications in organic light-emitting diodes (OLEDs), field-effect transistors (FETs), and photodetectors. researchgate.netresearchgate.netgoogle.commdpi.com

Research has explored the synthesis and application of this compound-functionalized compounds in various optoelectronic devices. For instance, this compound double-pillared bisdibenzofuran has been synthesized and evaluated for its performance in green phosphorescent OLEDs, acting as both a carrier-transport material and a host material for emitters. researchgate.net Another example is this compound double-pillared bisanthracene (SiDPBA), which has been investigated as a bipolar carrier transport material in OLEDs. researchgate.netacs.org Theoretical studies on SiDPBA indicate comparable dispersions of valence and conduction bands, suggesting favorable transport for both electrons and holes. researchgate.net Calculated charge mobilities for SiDPBA were reported as 0.461 cm²·V⁻¹·s⁻¹ for holes and 0.116 cm²·V⁻¹·s⁻¹ for electrons, demonstrating its potential as a bipolar transport material. researchgate.net

This compound units have also been incorporated into BODIPY derivatives, which are known for their fluorescent properties, for potential use in optoelectronic applications. researchgate.net The synthesis of silyl- and this compound-BODIPYs has been achieved through catalytic dehalosilylation. researchgate.net Studies on these derivatives have included measurements of fluorescence quantum yields. researchgate.net

Furthermore, disilane (Si₂H₆) has been utilized as a precursor for the growth of silicon nanowires (SiNWs), which are building blocks for various nanodevices, including FETs, light-emitting diodes, and photodetectors. nih.govias.ac.inmdpi.com The use of disilane in the vapor-liquid-solid method has enabled the controlled synthesis of ultra-long and highly uniform single-crystalline silicon nanowires with high growth rates. nih.gov These SiNWs have shown uniform electrical properties and can function as reliable FETs. nih.gov

The incorporation of this compound linkers in conjugated systems can influence the structure and electrical properties of materials, enabling the delocalization of charge and spin throughout the molecule. researchgate.net This ability to modulate electronic properties is crucial for designing multirole materials in optoelectronic devices. researchgate.net

While specific detailed data tables on the performance of various this compound derivatives in optoelectronic devices were not extensively available in the search results, the research findings highlight the potential of these compounds. The studies indicate that the strategic inclusion of this compound groups can lead to materials with desirable charge transport characteristics and optical properties for applications in OLEDs, FETs, and potentially photodetectors. researchgate.netresearchgate.netgoogle.commdpi.comresearchgate.net

Selected Research Findings and Material Properties:

| Compound | Application Focus | Key Finding/Property | Relevant Citation |

| This compound double-pillared bisdibenzofuran | Green Phosphorescent OLEDs | Evaluated as carrier-transport and host material. | researchgate.net |

| This compound double-pillared bisanthracene (SiDPBA) | OLEDs (Bipolar Transport Material) | Calculated hole mobility: 0.461 cm²·V⁻¹·s⁻¹; Electron mobility: 0.116 cm²·V⁻¹·s⁻¹. | researchgate.net |

| Silyl- and this compound-BODIPYs | Optoelectronic Applications | Synthesized via catalytic dehalosilylation; Fluorescence quantum yields measured. | researchgate.net |

| Silicon Nanowires (grown from Disilane) | FETs, LEDs, Photodetectors | Ultra-long, uniform single-crystalline structure; Uniform electrical properties. | nih.gov |

Note: The data presented in the table is derived from the provided search snippets and represents key findings discussed in the context of this compound derivatives in optoelectronic materials.

Emerging Frontiers and Future Directions in Disilanyl Research

Interdisciplinary Research at the Interface of Disilanyl Chemistry and Nanoscience

The intersection of this compound chemistry and nanoscience is a burgeoning area of research. This compound units can serve as building blocks or functional groups in nanomaterials, influencing their electronic, optical, and mechanical properties. For instance, this compound architecture has been incorporated into macrocycle-based soft crystals, demonstrating anisotropic deformation and thermosalient effects, suggesting potential utility in smart materials and devices. researchgate.net The inherent reactivity of the Si-Si bond in this compound compounds can be leveraged for surface functionalization of nanomaterials or for the creation of silicon-based nanostructures. Research in nanoscience broadly covers the fabrication and processing of nanostructures from both organic and inorganic systems, including self-assembly and surface science, highlighting the potential for this compound compounds in these areas. oatext.comfrontiersin.orgfrontiersin.org

Challenges and Opportunities in the Scalable Synthesis and Application of this compound Compounds

While the unique properties of this compound compounds are promising, challenges remain in their scalable synthesis and widespread application. The Si-Si bond's reactivity, while enabling useful transformations like cross-coupling reactions and hydrosilylation, also makes this compound compounds susceptible to cleavage, which can complicate synthesis and handling. ontosight.ai Developing efficient and cost-effective synthetic routes that can be scaled up for industrial production is crucial for realizing their potential. Opportunities lie in exploring new catalytic systems and reaction conditions that allow for controlled formation and functionalization of the this compound unit on a larger scale. rsc.orgnih.gov Advances in metal-mediated coupling reactions involving group 14 hydrides, including silanes, offer potential avenues for the synthesis of functional organosilicon compounds with applications in materials science. researchgate.net

Theoretical Predictions for Novel this compound Derivatives and Their Properties

Theoretical and computational chemistry, particularly using methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), plays a vital role in predicting the properties of novel this compound derivatives. nih.govkyoto-u.ac.jpresearchgate.net These methods can help elucidate electronic structures, reactivity patterns, and optical properties, guiding the design and synthesis of new compounds with desired characteristics. For example, theoretical studies have investigated the charge transport properties of this compound-substituted organic materials for applications in organic light-emitting diodes (OLEDs). researchgate.net Computational studies can predict how modifications to the this compound framework or the introduction of different substituents will impact molecular properties, accelerating the discovery of promising new materials. explorationpub.com

Sustainable and Green Approaches in this compound Chemistry

There is a growing emphasis on developing sustainable and green chemistry approaches for the synthesis and application of this compound compounds. This involves minimizing waste, reducing energy consumption, and avoiding the use of hazardous substances, aligning with the principles of green chemistry. acs.orgijnc.ir Research is exploring the use of eco-compatible reactions, reagents, solvents, and catalysts. cnr.it For instance, novel methodologies for producing silicon precursors coupled with hydrogen delivery based on circular economy principles using molecular cobalt-based catalysts have been reported, indicating a move towards more sustainable practices in silicon chemistry. csic.es Applying these principles to the synthesis of this compound compounds is essential for their future viability and widespread adoption.

Outlook for Advanced this compound Derivatives and Their Potential in Frontier Fields

The outlook for advanced this compound derivatives is promising, with potential applications spanning various frontier fields. Their incorporation into soft crystals for thermosalient effects researchgate.net, their utility as synthetic equivalents in organic synthesis thieme-connect.com, and their potential in semiconductor and electronic materials ontosight.ai highlight their versatility. Further research into functionalized this compound compounds could lead to materials with tailored electronic, optical, or mechanical properties for applications in areas such as flexible electronics, sensing, and energy technologies. oatext.comfrontiersin.orgfrontiersin.orgresearchgate.net The ability to tune the reactivity and properties of the Si-Si bond through substitution opens up possibilities for designing advanced materials with unprecedented performance characteristics.

Q & A

Basic Research Questions

Q. How can disilanyl-bridged compounds be synthesized with controlled structural parameters?

- Methodology : Utilize transition-metal-catalyzed reactions (e.g., rhodium catalysts) to achieve selective Si–Si bond formation. For example, Nishihara's group synthesized a this compound macrocycle via cyclization of p-phenylenes with disilane linkers under controlled thermal conditions . Critical parameters include catalyst choice (e.g., Rh(I) complexes), solvent polarity, and reaction time. Characterize intermediates using NMR spectroscopy to monitor Si–Si bond formation kinetics.

Q. What experimental techniques are most reliable for characterizing this compound molecular structures?

- Methodology : Combine X-ray crystallography for definitive bond-length/angle determination and vibrational spectroscopy (FTIR/Raman) to validate Si–Si stretching modes (~350–400 cm⁻¹). For dynamic systems (e.g., soft crystals), employ temperature-dependent NMR to track conformational changes . Ensure data reproducibility by cross-validating with computational simulations (e.g., DFT calculations for vibrational modes) .

Q. How do steric and electronic factors influence this compound reactivity in cross-coupling reactions?

- Methodology : Design comparative experiments using substituted this compound derivatives (e.g., aryl vs. alkyl substituents). Quantify reactivity via kinetic studies (e.g., monitoring by GC-MS) and electronic effects via Hammett plots. For steric analysis, compare reaction yields between bulky (e.g., mesityl) and compact substituents .

Advanced Research Questions

Q. How can this compound-based soft crystals be engineered for stimuli-responsive photophysical switching?

- Methodology : Investigate single-crystal-to-single-crystal (SCSC) transitions under external stimuli (light/heat). Use in-situ XRD and UV-vis spectroscopy to correlate structural rearrangements with emission properties. For example, this compound macrocycles exhibit reversible conformational changes under pressure, altering π-conjugation and photoluminescence . Optimize linker flexibility and π-system length to tune switching thresholds.

Q. What strategies resolve contradictions between experimental and computational data on this compound thermochemistry?

- Methodology : Re-examine experimental conditions (e.g., solvent effects, purity of reactants) and computational parameters (e.g., basis sets, dispersion corrections). For instance, discrepancies in Si–Si bond dissociation energies may arise from neglecting solvation in DFT models. Perform error analysis using Monte Carlo simulations to quantify uncertainties .

Q. How can enantioselective synthesis of this compound compounds be achieved?

- Methodology : Employ chiral catalysts (e.g., Rhodium with binaphthyl ligands) in asymmetric reactions. Peterson-type elimination, as demonstrated by Pérez Sevillano, enriched enantiomeric excess (79.2% → 99.4%) via recrystallization of intermediates. Optimize stereocontrol by adjusting ligand steric bulk and reaction temperature .

Q. What role do this compound bridges play in enhancing charge transport in molecular materials?

- Methodology : Fabricate thin films of this compound-linked oligomers and measure conductivity via four-probe techniques. Compare with non-bridged analogs to isolate Si–Si bond contributions. Use AFM/STM to correlate morphology with electronic performance. Theoretical studies should model charge delocalization across Si–Si σ-bonds .

Methodological Considerations

- Experimental Design : Clearly define independent (e.g., catalyst loading, temperature) and dependent variables (e.g., reaction yield, enantiomeric excess). Use factorial designs to test multifactorial interactions .

- Data Validation : Address outliers by repeating experiments under identical conditions. For spectral data, apply baseline correction and deconvolution to minimize artifacts .

- Ethical Reporting : Disclose synthetic yields, purification methods, and characterization limits (e.g., XRD resolution) to ensure reproducibility .

Key Challenges and Future Directions

- Challenge : Balancing Si–Si bond stability with reactivity in catalytic cycles.

- Solution : Explore redox-active ligands to stabilize intermediates during Si–Si bond cleavage/formation .

- Future Work : Integrate this compound motifs into hybrid organic-inorganic frameworks for optoelectronic applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.